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Compound of Interest

Compound Name: SG-094

Cat. No.: B10827841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SG-094, a novel small molecule inhibitor, with

other relevant compounds, supported by experimental data. The focus is on the cross-

validation of its mechanism of action as a potent antagonist of the two-pore channel 2 (TPC2)

and its additional activity as a P-glycoprotein (P-gp) inhibitor.

Executive Summary
SG-094, a synthetic analog of tetrandrine, has emerged as a promising therapeutic candidate

with enhanced potency and reduced toxicity.[1] Its primary mechanism of action is the inhibition

of TPC2, a lysosomal cation channel implicated in cancer progression and viral entry.[1][2]

Structural studies have revealed that SG-094 stabilizes TPC2 in a closed conformation,

preventing ion translocation. Furthermore, SG-094 exhibits inhibitory activity against P-

glycoprotein (P-gp), a key transporter associated with multidrug resistance in cancer. This dual-

action profile makes SG-094 a compelling molecule for further investigation in oncology and

other therapeutic areas.

Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of SG-094 and

its comparators, tetrandrine and elacridar, against their primary targets and their cytotoxic

effects on various cancer cell lines.
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Table 1: TPC2 Inhibition

Compound Assay Type System Key Findings Reference

SG-094

Whole

endolysosomal

patch clamp

Isolated

endolysosomes

from HEK293

cells expressing

TPC2-EGFP

Inhibited

PI(3,5)P2-elicited

TPC2 currents.

[3]

[3]

Whole

endolysosomal

patch clamp

Vincristine-

resistant (VCR-

R) CEM cells

Inhibited TPC2

current density

by 70%.[4]

[4]

Tetrandrine

Whole

endolysosomal

patch clamp

Vincristine-

resistant (VCR-

R) CEM cells

Inhibited TPC2

current density

by 50%.[4]

[4]

In vitro antiviral

assay

Ebola virus

infection model

IC50 of 55 nM for

inhibition of TPC-

dependent Ebola

infection.[5][6]

[5][6]

In vitro antiviral

assay

Human

coronavirus

strain OC43

(HCoV-OC43)

infection of MRC-

5 cells

IC50 of 0.33 µM.

[7]
[7]

Elacridar Not specified Not specified

Described as a

potent TPC2

blocker.[8]

[8]

Table 2: P-glycoprotein (P-gp) Inhibition
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Compound Assay Type
Substrate/Syst
em

IC50 Reference

SG-094 Not specified
P-glycoprotein

(P-gp)

Potent inhibitor.

[8]
[8]

Tetrandrine Not specified
P-glycoprotein

(P-gp)

Known P-gp

inhibitor.[9]
[9]

Elacridar
[3H]azidopine

labeling

P-glycoprotein

(P-gp)
0.16 µM

[Selleck

Chemicals]

Rhodamine 123

accumulation

assay

P-gp-

overexpressing

MCF7R cells

0.05 µM [10]

Various

substrates

MDCK-BCRP or

Caco-2 cells
300 - 600 nM [11]

Table 3: In Vitro Cytotoxicity in Cancer Cell Lines
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Compound Cell Line
Cancer
Type

IC50
Incubation
Time

Reference

SG-094 RIL175
Hepatocellula

r Carcinoma
3.7 µM 72 hours [3]

VCR-R CEM

T-cell acute

lymphoblastic

leukemia

5-15 µM 48 hours [4]

Tetrandrine SUM-149

Inflammatory

Breast

Cancer

15.3 ± 4.1 μM 96 hours [12]

SUM-159

Metaplastic

Breast

Cancer

24.3 ± 2.1 μM 96 hours [12]

MCF7

Breast

Adenocarcino

ma

21.76 µM 24 hours [13]

MDA-MB-231

Breast

Adenocarcino

ma

8.76 µM 24 hours [13]

HT-29
Colon

Carcinoma
22.98 µM 24 hours [14]

HT-29
Colon

Carcinoma
6.87 µM 48 hours [14]

VCR-R CEM

T-cell acute

lymphoblastic

leukemia

5-15 µM 48 hours [4]

Elacridar 786-O
Renal Cell

Carcinoma

Inhibits cell

viability at

0.001-1 µM

2 hours [15]

H1299-DR Non-small

cell lung

9.4 nM (in

combination

72 hours [16]
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cancer with

docetaxel)

A2780TR1
Ovarian

Cancer

Decreases

IC50 of

Topotecan

Not specified [17]

Signaling Pathways and Experimental Workflows
SG-094 Mechanism of Action at the Cellular Level
SG-094 exerts its effects through a dual mechanism involving the inhibition of TPC2 and P-

glycoprotein. TPC2 inhibition disrupts lysosomal Ca2+ signaling, which is crucial for processes

like angiogenesis, while P-gp inhibition can overcome multidrug resistance in cancer cells.

Cellular Membranes
Cellular Effects
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P-gp (Plasma Membrane)
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Disrupted Lysosomal
Ca2+ Signaling

Reversal of
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Caption: Dual mechanism of SG-094 action.

VEGF Signaling Pathway Inhibition by SG-094
SG-094 has been shown to significantly reduce the VEGF-induced phosphorylation of several

downstream signaling molecules, thereby inhibiting angiogenesis.[3]
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Caption: Inhibition of VEGF signaling by SG-094.

Experimental Workflow for In Vivo Tumor Model
The antitumor efficacy of SG-094 has been demonstrated in a subcutaneous xenograft mouse

model of hepatocellular carcinoma.[3]
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Caption: Workflow for in vivo efficacy testing.
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Detailed Experimental Protocols
Whole Endolysosomal Patch Clamp for TPC2 Inhibition
Objective: To measure the effect of SG-094 on TPC2 ion channel activity.

Methodology:

Cell Culture and Lysosome Enlargement: HEK293 cells stably expressing TPC2-EGFP are

cultured. To facilitate patch-clamping, endolysosomes are enlarged by treating the cells with

a vacuolin-1 (1 µM) overnight.

Lysosome Isolation: Enlarged lysosomes are isolated from the cultured cells using a

lysosome isolation kit following the manufacturer's protocol.

Patch-Clamp Recording: The whole-endolysosomal patch-clamp technique is performed. A

glass micropipette filled with a luminal solution is sealed onto the membrane of an isolated

lysosome.

Current Measurement: TPC2 currents are elicited by the application of a TPC2 agonist, such

as PI(3,5)P2. The current is measured before and after the application of SG-094 to the bath

solution.

Data Analysis: The percentage of inhibition of the TPC2 current by SG-094 is calculated by

comparing the current amplitude in the presence and absence of the compound.

Rhodamine 123 Extrusion Assay for P-gp Inhibition
Objective: To assess the inhibitory effect of SG-094 on P-gp transport activity.

Methodology:

Cell Culture: A P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental non-resistant

cell line are cultured to confluency in 96-well plates.

Compound Incubation: Cells are pre-incubated with various concentrations of SG-094, a

positive control inhibitor (e.g., verapamil), or vehicle control for a specified time (e.g., 30

minutes) at 37°C.
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Rhodamine 123 Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to all

wells at a final concentration of 5 µM, and the plate is incubated for another 60 minutes at

37°C.

Washing and Fluorescence Measurement: The cells are washed with ice-cold PBS to

remove extracellular Rhodamine 123. The intracellular fluorescence is then measured using

a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of

SG-094 compared to the vehicle control indicates P-gp inhibition. The IC50 value is

determined by plotting the percentage of inhibition against the log concentration of SG-094.

[10][18][19]

Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of SG-094 on cancer cell lines.

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and allowed to adhere overnight.

Compound Treatment: The cells are treated with a serial dilution of SG-094, a positive

control (e.g., doxorubicin), or vehicle control for 48-72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at

37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved

in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a

wavelength of ~570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of viability against the
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log concentration of SG-094.

Subcutaneous Xenograft Mouse Model for In Vivo
Efficacy
Objective: To evaluate the anti-tumor activity of SG-094 in a living organism.

Methodology:

Cell Preparation: A human cancer cell line (e.g., hepatocellular carcinoma cell line RIL175) is

cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to a

final concentration of 1-5 x 10^6 cells per 100 µL.

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of

immunodeficient mice (e.g., nude or SCID mice).[20][21][22]

Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size

(e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

Drug Administration: SG-094 is administered to the treatment group at a specified dose and

schedule (e.g., 90 nmol/kg, intraperitoneally, every 2-3 days).[3] The control group receives a

vehicle control.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers. The body weight of the mice is also monitored as an indicator of toxicity.

Endpoint and Tissue Collection: At the end of the study (e.g., after 10-14 days of treatment or

when tumors reach a maximum allowed size), the mice are euthanized, and the tumors are

excised, weighed, and processed for further analysis (e.g., histopathology, biomarker

analysis).

Data Analysis: The tumor growth curves and final tumor weights of the SG-094-treated group

are compared to the control group to determine the in vivo anti-tumor efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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